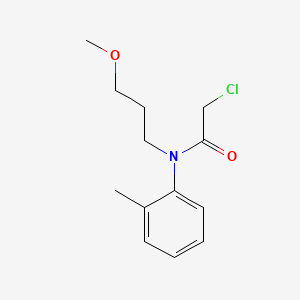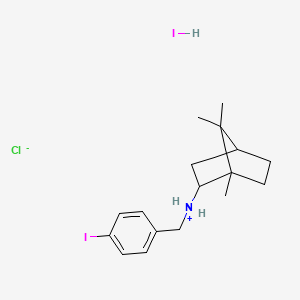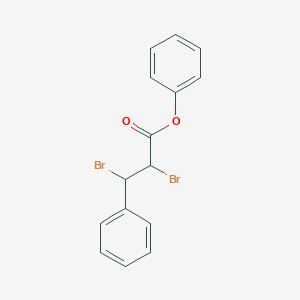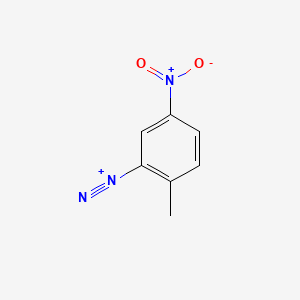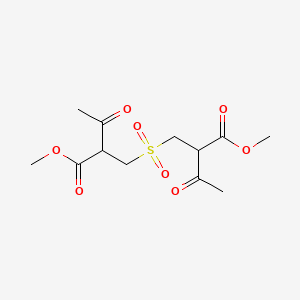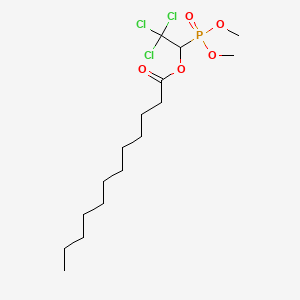
2-Aminoethane-d4-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethane-d4-sulfinic acid is a deuterated analog of 2-aminoethanesulfinic acid, also known as hypotaurine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C2H3D4NO2S, and it has a molecular weight of 113.17 g/mol. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethane-d4-sulfinic acid involves the reaction of deuterated raw materials. One common method includes the reaction of dithionite with 2-halogen ethamine or its halogen acid salt or ethylaminoethanol sulfuric ester in a solvent under heating conditions . The reaction conditions are mild, and the synthesis can be carried out under normal pressure. The product can be directly precipitated from the reaction system without the need for further refinement, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available and inexpensive raw materials, and the reaction conditions are optimized for high yield and low production cost . The simplicity of the process and the high purity of the product make it ideal for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethane-d4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfinic acid group and the amino group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the sulfinic acid group to a sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce alkyl groups.
Major Products Formed
Oxidation: The major product formed is 2-aminoethane sulfonic acid.
Reduction: The major product formed is 2-aminoethane thiol.
Substitution: Various substituted aminoethane derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Aminoethane-d4-sulfinic acid is widely used in scientific research due to its unique properties. Some of the key applications include:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: The compound is used to study metabolic pathways in vivo, as it can be safely incorporated into biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to oxidative stress and mitochondrial dysfunction.
Industry: The compound is used in the synthesis of other chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Aminoethane-d4-sulfinic acid involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant and a protective agent under physiological conditions. It can activate nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that controls the expression of antioxidant genes and helps prevent inflammation . Additionally, it plays a role in maintaining mitochondrial function and reducing oxidative stress, which is crucial for cellular health .
Comparación Con Compuestos Similares
2-Aminoethane-d4-sulfinic acid is similar to other sulfinic acid derivatives, such as:
2-Aminoethanesulfinic acid (Hypotaurine): The non-deuterated analog, which is also used in various biological and chemical applications.
2-Aminoethane sulfonic acid (Taurine): An oxidized form of hypotaurine, widely known for its role in bile salt formation and as a dietary supplement.
Cysteamine sulfinic acid: Another sulfinic acid derivative used in biochemical studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR studies and metabolic research due to its distinct spectroscopic properties.
Propiedades
Fórmula molecular |
C2H7NO2S |
|---|---|
Peso molecular |
113.17 g/mol |
Nombre IUPAC |
2-amino-1,1,2,2-tetradeuterioethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/i1D2,2D2 |
Clave InChI |
VVIUBCNYACGLLV-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)O)N |
SMILES canónico |
C(CS(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


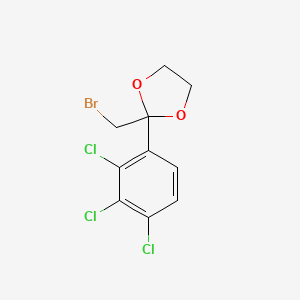

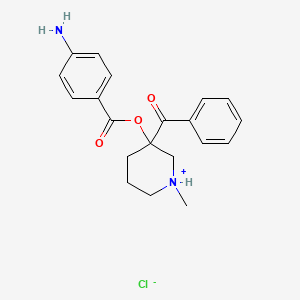
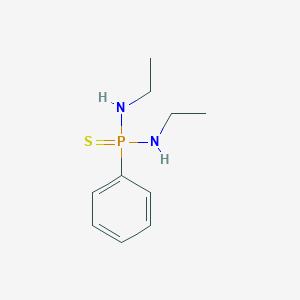


![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
